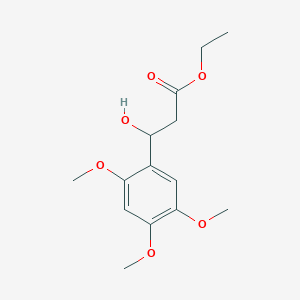

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate

説明

特性

分子式 |

C14H20O6 |

|---|---|

分子量 |

284.30 g/mol |

IUPAC名 |

ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C14H20O6/c1-5-20-14(16)7-10(15)9-6-12(18-3)13(19-4)8-11(9)17-2/h6,8,10,15H,5,7H2,1-4H3 |

InChIキー |

FRHXFLFIPOXBSM-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1OC)OC)OC)O |

製品の起源 |

United States |

準備方法

Esterification of 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic Acid

The most common and direct synthetic approach to Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is through the esterification of the corresponding carboxylic acid, 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid, with ethanol. This reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the equilibrium toward ester formation.

- Reaction Conditions:

- Reagents: 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid, ethanol, acid catalyst (e.g., sulfuric acid)

- Temperature: Reflux (~78 °C for ethanol)

- Time: Several hours until completion

- Work-up: Neutralization, extraction, and purification by distillation or recrystallization

This method is widely used in both laboratory and industrial settings due to its straightforwardness and relatively high yield. Industrial processes scale up this reaction using continuous flow reactors to improve efficiency and purity.

Alternative Synthetic Routes Involving Esterification with Carbodiimides

Another method, although less common for this specific compound but relevant for structurally similar esters, involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This approach is particularly useful when esterification under acidic reflux conditions is unsuitable, for example, due to sensitivity of functional groups.

- Typical Procedure:

- Reactants: 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid, ethanol or ethylene glycol, DCC, DMAP

- Solvent: Dichloromethane or similar aprotic solvent

- Temperature: Room temperature to mild heating

- Duration: Several hours

- Purification: Filtration to remove dicyclohexylurea byproduct, followed by chromatography

This method allows for milder reaction conditions and can be adapted to synthesize esters with additional functional groups on the alcohol moiety. It has been reported in the synthesis of related cinnamic acid esters and hydroxyethyl derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid, ethanol, sulfuric acid | Reflux in ethanol (~78 °C), several hours | Simple, scalable, cost-effective | Requires strong acid, possible side reactions | 70-85% |

| Carbodiimide-mediated esterification | 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid, ethanol, DCC, DMAP | Room temperature, aprotic solvent | Mild conditions, high selectivity | Expensive reagents, byproduct removal needed | 45-65% |

| Hydroxylation of halogenated ester | Ethyl 3-chloro-3-(2,4,5-trimethoxyphenyl)propanoate, aqueous base | Mild heating, aqueous conditions | Allows late-stage functionalization | Requires halogenated precursor, possible side reactions | Variable (40-60%) |

Research Findings and Optimization

Reaction Optimization: Studies indicate that controlling the molar ratio of acid to ethanol, catalyst concentration, and reaction time is crucial for maximizing yield and purity in acid-catalyzed esterification. Use of Dean-Stark apparatus or removal of water can shift equilibrium toward ester formation.

Catalyst Selection: Sulfuric acid is commonly used, but p-toluenesulfonic acid and other solid acid catalysts have been explored to simplify purification and reduce corrosion issues.

Purification Techniques: Post-reaction mixtures are typically purified by extraction, washing to remove acid traces, and distillation or recrystallization. Chromatographic methods are employed when high purity is required for research applications.

Scale-up Considerations: Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer, improving reaction rates and product consistency. This also facilitates safer handling of corrosive catalysts and volatile solvents.

化学反応の分析

Types of Reactions

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-oxo-3-(2,4,5-trimethoxyphenyl)propanoate.

Reduction: 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:

作用機序

The mechanism of action of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological activities .

類似化合物との比較

Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate

- Structure: Lacks the β-hydroxy group but shares the propanoate ester and a phenyl ring with 3,4,5-trimethoxy substitution .

- Molecular Formula : C₁₄H₂₀O₅ (MW: 268.31 g/mol) vs. C₁₃H₁₈O₆ (hypothesized for the target compound).

- Key Differences :

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate

- Structure : Features a ketone group at the β-position and 2,4,5-trifluorophenyl substituent .

- Molecular Formula : C₁₁H₉F₃O₃ (MW: 246.18 g/mol).

- Key Differences: Fluorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) significantly alter electronic density on the phenyl ring, affecting reactivity in electrophilic substitutions .

Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate

Ethyl 3-(2-furyl)propanoate

- Structure : Substitutes the phenyl ring with a furan heterocycle .

- Molecular Formula : C₉H₁₂O₃ (MW: 168.19 g/mol).

- Key Differences: Furan’s aromaticity and electron-rich nature contrast with substituted phenyl rings, influencing π-π stacking interactions and solubility in non-polar solvents .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Compounds

*Hypothesized based on structural analogs.

生物活性

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the compound's synthesis, biological evaluation, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate can be synthesized through various organic reactions involving esterification and substitution methods. The presence of the trimethoxyphenyl group is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate. In vitro assays show that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating potent antiproliferative effects .

- Mechanism of Action : The compound appears to induce apoptosis through the disruption of microtubule formation and activation of caspases, leading to cell cycle arrest in the mitotic phase .

Anti-inflammatory Effects

Research indicates that ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate may also possess anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers associated with inflammation .

Case Studies

Several case studies have evaluated the therapeutic potential of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate:

- In Vivo Studies : In xenograft models using nude mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

- Metabolomic Analysis : Studies utilizing NMR-based metabolomics have shown that treatment with this compound alters metabolic pathways associated with energy metabolism and oxidative stress response in cancer models .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Cell Line/Model | IC50 (mg/mL) | Observations |

|---|---|---|---|---|

| Anticancer | Cytotoxicity | HCT-116 | 0.12 - 0.81 | Induces apoptosis via microtubule disruption |

| Anti-inflammatory | Inflammatory markers | CAC Mice | N/A | Reduced cytokine levels |

| Metabolic Profiling | NMR-based analysis | Gastrocnemius Muscle | N/A | Altered metabolic pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate, and how can yield be maximized?

- Methodology :

- Esterification : React 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid with ethanol using sulfuric acid as a catalyst under reflux (60–80°C). Monitor reaction completion via TLC or HPLC .

- Aldol Condensation : Use a base-catalyzed reaction between 2,4,5-trimethoxybenzaldehyde and ethyl acetoacetate, followed by reduction of the β-keto ester intermediate with NaBH₄ or LiAlH₄ to introduce the hydroxyl group .

- Yield Optimization : Control reaction temperature, stoichiometry (1:1.2 molar ratio of acid to ethanol), and catalyst concentration (5–10% H₂SO₄). Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Analytical Workflow :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.7–3.9 ppm), hydroxyl (δ 2.5–3.0 ppm, broad), and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR Spectroscopy : Detect ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3200–3400 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 269.16 (C₁₄H₂₀O₅) .

Advanced Research Questions

Q. How do electronic effects of the 2,4,5-trimethoxyphenyl group influence regioselectivity in nucleophilic addition reactions?

- Mechanistic Insights :

- The electron-donating methoxy groups stabilize partial positive charges on the phenyl ring, directing nucleophilic attacks to the para position (C-4) due to resonance and inductive effects. Computational studies (DFT) can model charge distribution .

- Experimental validation: Compare reactivity with non-methoxy analogs in Michael additions. Use HPLC to quantify product ratios .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation Strategies :

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK-293 for cytotoxicity) and dose ranges (1–100 µM). Control for solvent effects (DMSO ≤0.1%) .

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of positional isomers (e.g., 3,4,5-trimethoxy vs. 2,4,5-trimethoxy derivatives) to identify critical substituent effects .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) and apply statistical tools (e.g., ANOVA) to assess significance .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for obtaining high-resolution X-ray structures of this compound?

- Crystallization Optimization :

- Use slow evaporation in polar aprotic solvents (acetonitrile/DMF) to grow single crystals. Overcome polymorphism by seeding with analogous structures (e.g., Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate) .

- Synchrotron XRD (λ = 0.7–1.0 Å) enhances resolution for flexible ester groups .

Q. How can computational modeling predict metabolic pathways of this compound in vivo?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., CYP3A4). Identify potential hydroxylation sites at the methoxy or propanoate groups .

- ADMET Prediction : Software like SwissADME estimates bioavailability (%F = 65–75%) and metabolic stability (t₁/₂ = 2–4 hours) based on logP (2.1) and topological polar surface area (75 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。